molecular formula C7H14O2 B1584895 1,1-Cyclopentanedimethanol CAS No. 5763-53-1

1,1-Cyclopentanedimethanol

Cat. No. B1584895
CAS RN: 5763-53-1
M. Wt: 130.18 g/mol
InChI Key: OKSKZFYXWJAIIT-UHFFFAOYSA-N
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Description

1,1-Cyclopentanedimethanol (CPCADEE) is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 . It is also known by other names such as (1-Hydroxymethylcyclopentyl)methanol, 1,1-Bis(hydroxymethyl)cyclopentane, (Cyclopentane-1,1-diyl)dimethanol, and Cyclopentylidenedimethanol .

Scientific Research Applications

Polymerization Catalysts

1,1-Cyclopentanedimethanol and its derivatives have been explored in the field of polymerization. For instance, in propylene polymerization, certain electron donors like 1,1-cyclopentanedimethanol acetic diester have been used to enhance the catalytic activities and properties of polypropylene. These donors, when coordinated with other compounds like tetrachloro titanium and chloride magnesium, can significantly improve polymer quality and production efficiency (Guo, Hu, & Chen, 2012).

Renewable Chemical Synthesis

Research has been conducted on using 1,3-cyclopentanediol, a similar compound, in the synthesis of renewable chemicals. It's been successfully used as a monomer in the synthesis of polyurethane, showcasing its potential in creating sustainable and environmentally friendly materials (Li et al., 2016).

Drug Design

Cyclopentanediones, which have structural similarities to 1,1-cyclopentanedimethanol, have been employed as isosteres in drug design. They've been used to create potent thromboxane receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Chemical Synthesis

1,1-Cyclopentanedimethanol has also found applications in various chemical syntheses, such as in the creation of chiral ligands and receptors. Its derivatives have been utilized in Ugi and Passerini reactions for the synthesis of bicyclic pyrrolidines and antiviral agents, highlighting its versatility in organic synthesis (Moni et al., 2015).

Gas Hydrate Research

In studies related to gas hydrates, compounds like cyclopentane have been investigated for their interactions with CO2, which can have applications in fields like desalination and CO2 capture. This research demonstrates the potential of cyclopentane derivatives in environmental and energy-related applications (Lee, Kim, & Seo, 2019).

Combustion and Safety Studies

Cyclopentane, structurally related to 1,1-cyclopentanedimethanol, has been assessed for its autoignition properties, particularly in safety studies related to Organic Rankine Cycles and waste heat recovery applications. Understanding the ignition properties of such compounds is crucial for ensuring safety in industrial processes (Guillen, 2012).

Safety And Hazards

The safety data sheet for 1,1-Cyclopentanedimethanol indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing mist or vapors, avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[1-(hydroxymethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSKZFYXWJAIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973204
Record name (Cyclopentane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclopentanedimethanol

CAS RN

5763-53-1
Record name 1,1-Cyclopentanedimethanol
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclopentane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(hydroxymethyl)cyclopentyl]methanol
Source European Chemicals Agency (ECHA)
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Record name 1,1-Cyclopentanedimethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZG5JZX7UB
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Synthesis routes and methods

Procedure details

A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in dry tetrahydrofuran (50 cm3) was added to a stirred suspension of lithium aluminium hydride (2.3 g) in dry tetrahydrofuran (150 cm3) at 0° C. under an atmosphere of nitrogen. The mixture was allowed to warm to the ambient temperature then stood for 17 hours; GLC analysis of a withdrawn sample indicated the presence of starting ester at this time. Two further portions of lithium aluminium hydride (0.5 g and 3.0 g) were added and the mixture stirred for a total of 2.5 hours. After this time GLC analysis showed no starting material. The mixture was poured into a mixture of diethyl ether and water. The aqueous layer was separated and extracted twice with diethyl ether. The combined organic layers were washed with brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave the title compound (12.95 g) in 89% purity (by GLC analysis) as an off-white solid.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
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reactant
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50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Guo, G Hu, Z Chen - Transactions of Tianjin University, 2012 - Springer
A series of electron donors, including 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (…
Number of citations: 8 link.springer.com
D Domin, D Benito-Garagorri, K Mereiter… - …, 2005 - ACS Publications
The synthesis of a range of sterically hindered β-diimine ligands and their complexes with palladium(II) and nickel(II) of the formula Pd(κ 2 N,N-RN CHC(CH 2 ) n −CH NR)(Cl 2 ) (R = 2,6…
Number of citations: 80 pubs.acs.org
BR Paghadar, JB Sainani, P Bhagavath - Journal of Polymer Research, 2021 - Springer
The scientific and technical advances in the field of polymer science has been abundant in recent years. Amongst the various polymeric materials available in market, synthesis of …
Number of citations: 8 link.springer.com
G GAUTHIER - La Presse Medicale, 1962 - europepmc.org
[Cyclarbamate and sport medicine]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us Helpdesk …
Number of citations: 2 europepmc.org
M GAULTIER, F LEPERCHEY - La Presse medicale, 1962 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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